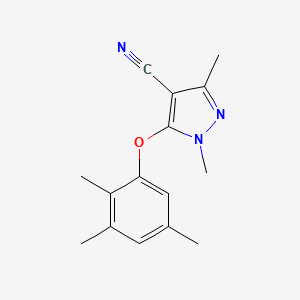![molecular formula C19H23Cl2NO B1426353 4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1220034-08-1](/img/structure/B1426353.png)
4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
Übersicht
Beschreibung
4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride (4-CEP-HCl) is an organic compound that is used in a variety of scientific research applications. It is a member of the piperidine family and is a cyclic amine with a five-membered ring. 4-CEP-HCl has a wide range of uses, including as a catalyst, as a reagent, and as a fluorescent dye.
Wissenschaftliche Forschungsanwendungen
Cytotoxic and Anticancer Agents
- A study by Dimmock et al. (1998) synthesized a series of compounds, including piperidine derivatives, which displayed significant cytotoxicity toward murine P388 and L1210 cells as well as human tumors. These compounds, particularly the piperidines, were identified as new classes of cytotoxic agents.
Antibacterial Study
- A study conducted by Khalid et al. (2016) synthesized N-substituted derivatives of piperidine-related compounds. These derivatives exhibited moderate to talented antibacterial activity.
CCR5 Antagonist Synthesis
- Research by Bi (2015) and Bi (2014) focused on the synthesis of novel non-peptide CCR5 antagonists using piperidine derivatives. These compounds are potentially useful in therapeutic applications involving the CCR5 receptor.
Blood Platelet Aggregation Inhibition
- The study by Grisar et al. (1976) identified piperidine derivatives that inhibit ADP-induced aggregation of blood platelets, indicating potential therapeutic applications in cardiovascular health.
Synthesis for Crystal Structure Studies
- Thimmegowda et al. (2009) synthesized a compound involving a piperidine derivative for crystal structure studies. This research contributes to the understanding of molecular structures and their implications in drug design and development. Thimmegowda et al. (2009).
Anti-Acetylcholinesterase Activity
- Research by Sugimoto et al. (1990) synthesized and evaluated piperidine derivatives for anti-acetylcholinesterase activity, which is crucial in developing treatments for conditions like Alzheimer's disease.
Allosteric Modulation of Cannabinoid CB1 Receptor
- Price et al. (2005) investigated the pharmacology of novel compounds, including piperidine derivatives, at the cannabinoid CB1 receptor. This study provides insights into the allosteric modulation of receptors, which is valuable in drug discovery. Price et al. (2005).
Eigenschaften
IUPAC Name |
4-[2-(4-chloro-2-phenylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c20-17-6-7-19(18(14-17)16-4-2-1-3-5-16)22-13-10-15-8-11-21-12-9-15;/h1-7,14-15,21H,8-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMZIKQXQNTDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




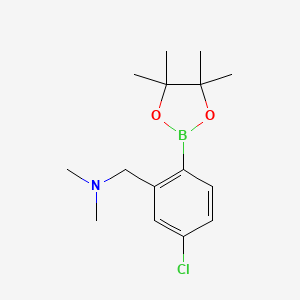

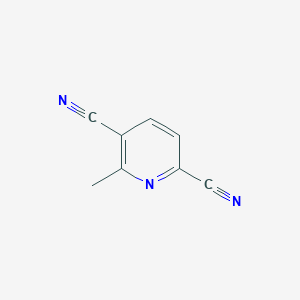
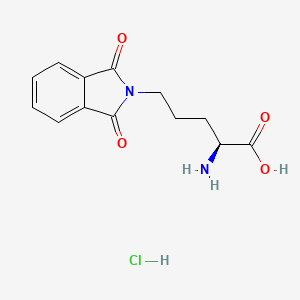
![N-[6-(dimethylamino)pyridin-3-yl]-3-fluorobenzene-1-sulfonamide](/img/structure/B1426278.png)
![methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1426280.png)
![3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426281.png)
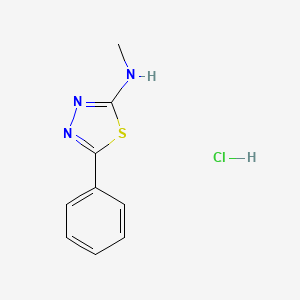

![4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine](/img/structure/B1426288.png)

